Methyl 2-(3-((4,6-dimethylpyrimidin-2-yl)amino)propanamido)-5-methylthiazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(3-((4,6-dimethylpyrimidin-2-yl)amino)propanamido)-5-methylthiazole-4-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidine ring, a thiazole ring, and several functional groups that contribute to its reactivity and versatility in chemical synthesis and biological interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-((4,6-dimethylpyrimidin-2-yl)amino)propanamido)-5-methylthiazole-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4,6-dimethylpyrimidine-2-amine with a suitable acylating agent to form the intermediate amide. This intermediate is then reacted with a thiazole derivative under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for producing large quantities of the compound for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(3-((4,6-dimethylpyrimidin-2-yl)amino)propanamido)-5-methylthiazole-4-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(3-((4,6-dimethylpyrimidin-2-yl)amino)propanamido)-5-methylthiazole-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various research purposes.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: The compound’s potential as a drug candidate is explored, particularly in the development of treatments for infectious diseases and cancer.
Wirkmechanismus
The mechanism of action of Methyl 2-(3-((4,6-dimethylpyrimidin-2-yl)amino)propanamido)-5-methylthiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrimidine and thiazole derivatives, such as:
4,6-Dimethylpyrimidine-2-amine: A precursor in the synthesis of the target compound.
Thiazole derivatives: Compounds with similar thiazole rings and functional groups.
Imatinib: A well-known tyrosine kinase inhibitor with a pyrimidine ring structure.
Uniqueness
Methyl 2-(3-((4,6-dimethylpyrimidin-2-yl)amino)propanamido)-5-methylthiazole-4-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development in multiple fields .
Eigenschaften
Molekularformel |
C15H19N5O3S |
---|---|
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
methyl 2-[3-[(4,6-dimethylpyrimidin-2-yl)amino]propanoylamino]-5-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C15H19N5O3S/c1-8-7-9(2)18-14(17-8)16-6-5-11(21)19-15-20-12(10(3)24-15)13(22)23-4/h7H,5-6H2,1-4H3,(H,16,17,18)(H,19,20,21) |
InChI-Schlüssel |
LMFANBYDJFTGTR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)NCCC(=O)NC2=NC(=C(S2)C)C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.